Cas no 305849-16-5 (2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide)

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is a specialized sulfonamide derivative featuring a trifluoromethyl-substituted benzyl group and a symmetrically substituted trimethylphenyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural properties, including enhanced lipophilicity and steric hindrance from the trimethylphenyl group, which can influence binding interactions. The trifluoromethyl group contributes to electron-withdrawing effects, potentially improving metabolic stability in pharmaceutical applications. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules or functional materials. The compound's stability and synthetic versatility further support its utility in research and industrial applications requiring tailored sulfonamide derivatives.
2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide structure
305849-16-5 structure
Product Name:2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
CAS No:305849-16-5
MF:C17H18F3NO2S
MW:357.390533924103
CID:3041813
PubChem ID:3700146
Update Time:2025-05-20

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide
    • 2,4,6-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
    • 2,4,6-Trimethyl-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide
    • 305849-16-5
    • 2,4,6-TRIMETHYL-N-(4-TRIFLUOROMETHYL-BENZYL)-BENZENESULFONAMIDE
    • DTXSID901152809
    • MDL: MFCD01652040
    • Inchi: 1S/C17H18F3NO2S/c1-11-8-12(2)16(13(3)9-11)24(22,23)21-10-14-4-6-15(7-5-14)17(18,19)20/h4-9,21H,10H2,1-3H3
    • InChI Key: FVZQXGUIEZGZJJ-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(C)=CC=1C)(NCC1C=CC(C(F)(F)F)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 357.10103448g/mol
  • Monoisotopic Mass: 357.10103448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 54.6Ų

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide Pricemore >>

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2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide Related Literature

Additional information on 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

Professional Introduction to Compound with CAS No. 305849-16-5 and Product Name: 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide

The compound in question, identified by the CAS number 305849-16-5, is a specialized chemical entity with a complex molecular structure that has garnered attention in the field of pharmaceutical chemistry. The product name, 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide, provides a detailed insight into its chemical composition, highlighting its aromatic backbone and functional groups. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and potential therapeutic applications.

At the core of understanding this compound lies its molecular architecture. The presence of multiple methyl groups at positions 2, 4, and 6 of the benzene ring contributes to its stability and reactivity. Additionally, the N-[4-(trifluoromethyl)benzyl] moiety introduces a trifluoromethyl group, a substituent known for enhancing metabolic stability and binding affinity in drug molecules. These structural features make 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such compounds. Studies have indicated that the trifluoromethyl group can significantly influence the lipophilicity and solubility of sulfonamides, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. This has spurred interest in developing methodologies to optimize these properties for better drug delivery systems.

In the realm of drug discovery, sulfonamides have been extensively studied due to their broad spectrum of biological activities. The mechanism of action for many sulfonamide-based drugs involves competitive inhibition of enzymes or receptors. For instance, diuretics like thiazides and carbonic anhydrase inhibitors utilize sulfonamide moieties to exert their therapeutic effects. The compound under discussion may share similar mechanisms or exhibit novel interactions that could be exploited for therapeutic benefits.

The synthesis of 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques such as flow chemistry and catalytic processes have improved the efficiency of these reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyl group and trifluoromethyl substituents with high selectivity.

Biological evaluation of this compound has been a focal point in recent research endeavors. In vitro assays have shown potential activity against various targets relevant to human health conditions such as inflammation and metabolic disorders. The trifluoromethyl group is particularly noteworthy for its ability to modulate enzyme activity by increasing binding affinity through hydrophobic interactions. This feature is often leveraged in drug design to enhance potency.

Moreover, the structural diversity offered by this compound makes it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying functional groups or substituents, researchers can gain insights into how different structural elements contribute to biological activity. Such studies are crucial for refining lead compounds into viable drug candidates.

The role of computational modeling in predicting biological activity cannot be overstated. Advanced software tools allow chemists to simulate molecular interactions at an atomic level, providing valuable insights into how a compound might behave within a biological system. These predictions can guide experimental design and reduce the time required for drug development.

In conclusion, 2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide represents a fascinating chemical entity with potential applications in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a compelling subject for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.

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